Cas no 4612-28-6 (1,3-benzenediboronicacid)

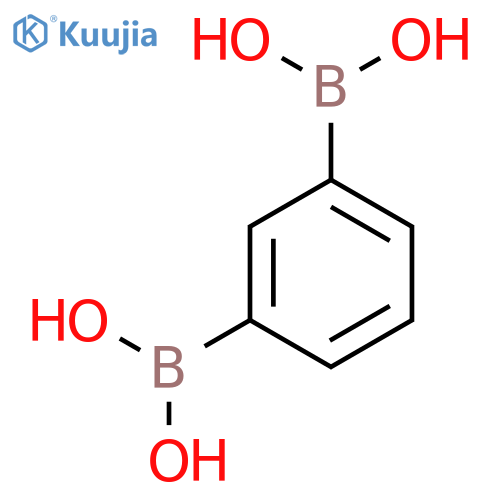

1,3-benzenediboronicacid structure

商品名:1,3-benzenediboronicacid

1,3-benzenediboronicacid 化学的及び物理的性質

名前と識別子

-

- 1,3-Benzenediboronic acid

- 1,3-Phenylenediboronic acid

- (3-boronophenyl)boronic acid

- 1,3-Benzendibororic Acid

- 1,3-benzenediboronicacid

- SCHEMBL789866

- 1,3-phenylenediboronicacid

- m-phenylenebisboronic acid

- FT-0647468

- NSC25409

- AKOS006222695

- UXPAASVRXBULRG-UHFFFAOYSA-N

- SY043336

- [3-(DIHYDROXYBORANYL)PHENYL]BORONIC ACID

- MFCD03092915

- Boronic acid, 1,3-phenylenebis-

- DTXSID10282315

- A826993

- m-phenylenediboronic acid

- AMY939

- 1,3-benzendiboronic acid

- benzene-1,3-diyldiboronic acid

- 4612-28-6

- AS-15396

- NSC-25409

- CS-W010816

- m-Benzenediboronic acid

- AB13149

- BBL104025

- DB-009441

- 3-(DIHYDROXYBORANYL)PHENYLBORONIC ACID

- STL557839

-

- MDL: MFCD03092915

- インチ: 1S/C6H8B2O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,9-12H

- InChIKey: UXPAASVRXBULRG-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=CC(=C1)B(O)O)B(O)O

計算された属性

- せいみつぶんしりょう: 166.06100

- どういたいしつりょう: 166.061

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 128

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 80.9A^2

じっけんとくせい

- 色と性状: ソリッド

- 密度みつど: 1.33

- ゆうかいてん: >300°C

- ふってん: 456.4℃ at 760 mmHg

- フラッシュポイント: 229.8°C

- 屈折率: 1.555

- すいようせい: Slightly soluble in water.

- PSA: 80.92000

- LogP: -2.95380

- ようかいせい: 自信がない

1,3-benzenediboronicacid セキュリティ情報

- 危害声明: H301

-

警告文:

P264,P270,P301

P310,P321,P405,P501A - 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。

- セキュリティの説明: S26-S36/37/39

-

危険物標識:

- リスク用語:R36/37/38; R20/21/22

1,3-benzenediboronicacid 税関データ

- 税関コード:29310095

- 税関データ:

中国税関コード:

29310095

1,3-benzenediboronicacid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB146710-5 g |

1,3-Benzenediboronic acid, 97%; . |

4612-28-6 | 97% | 5g |

€221.90 | 2023-05-09 | |

| Chemenu | CM135705-5g |

1,3-Phenylenediboronic acid |

4612-28-6 | 95%+ | 5g |

$84 | 2023-01-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1033079-10g |

1,3-Phenylenediboronic acid |

4612-28-6 | 98% | 10g |

¥481.00 | 2024-05-12 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B803448-5g |

1,3-Benzenediboronic acid |

4612-28-6 | 97% | 5g |

¥734.00 | 2022-09-29 | |

| eNovation Chemicals LLC | D954592-25g |

1,3-Benzenediboronic Acid |

4612-28-6 | 97% | 25g |

$170 | 2024-06-07 | |

| TRC | B189503-100mg |

1,3-Benzenediboronic acid |

4612-28-6 | 100mg |

$ 64.00 | 2023-04-19 | ||

| TRC | B189503-250mg |

1,3-Benzenediboronic acid |

4612-28-6 | 250mg |

$ 75.00 | 2023-04-19 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B803448-1g |

1,3-Benzenediboronic acid |

4612-28-6 | 97% | 1g |

¥194.00 | 2022-09-29 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0048-1G |

1,3-benzenediboronicacid |

4612-28-6 | 95% | 1g |

¥ 699.00 | 2023-04-13 | |

| Chemenu | CM135705-100g |

1,3-Phenylenediboronic acid |

4612-28-6 | 95%+ | 100g |

$762 | 2024-07-16 |

1,3-benzenediboronicacid 関連文献

-

Meng-Juan Zhang,Hong-Xi Li,Hai-Yan Li,Jian-Ping Lang Dalton Trans. 2016 45 17759

-

Haowen Zhang,Cen Zhou,Ying Zheng,Xiao Zhang Green Chem. 2021 23 8878

4612-28-6 (1,3-benzenediboronicacid) 関連製品

- 4612-26-4(1,4-Phenylenediboronic acid)

- 98-80-6(Phenylboronic acid)

- 215527-70-1(Phenylboronic Acid-d5)

- 89641-21-4(BTBA)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:4612-28-6)1,3-benzenediboronicacid

清らかである:99%/99%

はかる:25g/100g

価格 ($):294.0/1141.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:4612-28-6)1,3-Benzenediboronic acid

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ